molecular formula C14H16N2O5 B2705570 (Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate CAS No. 849006-31-1

(Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate

Cat. No.: B2705570
CAS No.: 849006-31-1
M. Wt: 292.291
InChI Key: KDPHGDGCCQABKO-BENRWUELSA-N
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Description

(Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate is an organic compound that features a morpholine ring and a nitrophenyl group

Properties

IUPAC Name

methyl (Z)-3-morpholin-4-yl-2-(2-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-14(17)12(10-15-6-8-21-9-7-15)11-4-2-3-5-13(11)16(18)19/h2-5,10H,6-9H2,1H3/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPHGDGCCQABKO-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CN1CCOCC1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\N1CCOCC1)/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate typically involves the reaction of methyl acrylate with 2-nitrobenzaldehyde in the presence of a morpholine catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product.

Chemical Reactions Analysis

(Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitrophenyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives.

Scientific Research Applications

(Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

(Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate can be compared with similar compounds like:

    2-Cyano-3-morpholinoacrylamide: This compound also contains a morpholine ring and is used in similar applications, but it has a cyano group instead of a nitrophenyl group.

    2-Isocyanatoethyl methacrylate: This compound features an isocyanate group and is used in the synthesis of polymers and coatings, similar to (Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate.

The uniqueness of (Z)-methyl 3-morpholino-2-(2-nitrophenyl)acrylate lies in its combination of a morpholine ring and a nitrophenyl group, which imparts distinct chemical and biological properties.

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